
5-Nitronaphthalen-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Nitronaphthalen-2-amine is an organic compound with the molecular formula C10H8N2O2 It is a derivative of naphthalene, characterized by the presence of a nitro group (-NO2) at the 5-position and an amine group (-NH2) at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 5-Nitronaphthalen-2-amine can be synthesized through several methods. One common approach involves the nitration of naphthalene followed by reduction and diazotization. The nitration of naphthalene typically yields 2-nitronaphthalene, which can then be reduced to 2-naphthylamine. Subsequent diazotization and Sandmeyer reaction can introduce the nitro group at the 5-position, resulting in this compound .
Industrial Production Methods: Industrial production of this compound often involves large-scale nitration and reduction processes. The reaction conditions are optimized to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production.
Analyse Des Réactions Chimiques
Types of Reactions: 5-Nitronaphthalen-2-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amine group, resulting in the formation of 2,5-diaminonaphthalene.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of 2,5-diaminonaphthalene.
Substitution: Formation of various substituted naphthalene derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
5-Nitronaphthalen-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Mécanisme D'action
The mechanism of action of 5-nitronaphthalen-2-amine involves its interaction with molecular targets and pathways within biological systems. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may target specific enzymes or receptors, modulating their activity and influencing cellular processes .
Comparaison Avec Des Composés Similaires
1-Nitronaphthalen-2-amine: Similar structure but with the nitro group at the 1-position.
2-Nitronaphthalene: Lacks the amine group but has a nitro group at the 2-position.
2,5-Diaminonaphthalene: Formed by the reduction of 5-nitronaphthalen-2-amine.
Uniqueness: this compound is unique due to the specific positioning of both the nitro and amine groups, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Propriétés
Formule moléculaire |
C10H8N2O2 |
|---|---|
Poids moléculaire |
188.18 g/mol |
Nom IUPAC |
5-nitronaphthalen-2-amine |
InChI |
InChI=1S/C10H8N2O2/c11-8-4-5-9-7(6-8)2-1-3-10(9)12(13)14/h1-6H,11H2 |
Clé InChI |
PPYFMWXMDIAZSV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=CC(=C2)N)C(=C1)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


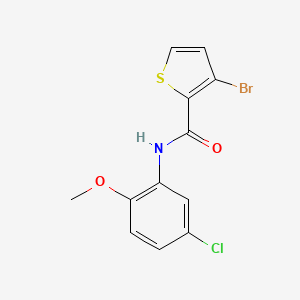
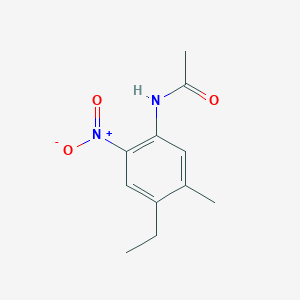
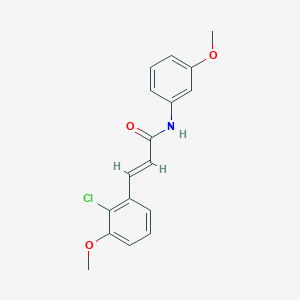



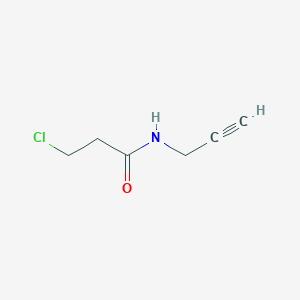

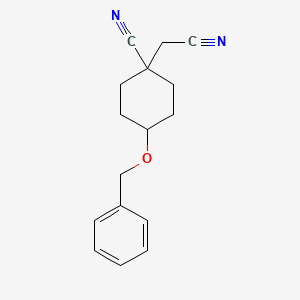

![3,4-Dimethoxy-N-[2,2,2-trichloro-1-({[(2-nitrophenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B11940548.png)


![2,3-Dimethoxy-5,6,8a,9,12,12a-hexahydroisoindolo[1,2-a]isoquinolin-8(12bH)-one](/img/structure/B11940574.png)
